3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
- Imidazoleglycerol-phosphate dehydratase is involved in histidine biosynthesis. By inhibiting this enzyme, 3-AT disrupts the conversion of imidazoleglycerol phosphate to imidazole acetol phosphate, leading to histidine deficiency in cells .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects are dependent on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds. This process is often carried out under mild conditions and does not require transition metals . Another method involves the reaction of hydrazine hydrate, aminocyanide, and formic acid, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties.
Scientific Research Applications
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Known for its use in click chemistry and as a building block for various pharmaceuticals.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of energetic salts and has applications in materials science.
Uniqueness
3-Amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-amino-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFFZPOUFUWQOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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